{2-[4-(3-Methylbutoxy)phenyl]ethyl}amine hydrochloride

Salt form selection Molar stoichiometry Formulation development

Select {2-[4-(3-Methylbutoxy)phenyl]ethyl}amine hydrochloride (CAS 1201633-54-6) when precise stoichiometry is critical—this defined HCl salt eliminates free-base variability for controlled amine nucleophilicity in syntheses. Its 3-methylbutoxy branching pattern and C5 chain length provide distinct lipophilicity and steric profiles versus linear butoxy or longer alkoxy analogs, making it indispensable for systematic SAR evaluation of alkoxy chain effects on target engagement within phenethylamine pharmacophores.

Molecular Formula C13H22ClNO
Molecular Weight 243.77
CAS No. 1201633-54-6
Cat. No. B3026979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{2-[4-(3-Methylbutoxy)phenyl]ethyl}amine hydrochloride
CAS1201633-54-6
Molecular FormulaC13H22ClNO
Molecular Weight243.77
Structural Identifiers
SMILESCC(C)CCOC1=CC=C(C=C1)CCN.Cl
InChIInChI=1S/C13H21NO.ClH/c1-11(2)8-10-15-13-5-3-12(4-6-13)7-9-14;/h3-6,11H,7-10,14H2,1-2H3;1H
InChIKeyQRTMYRQYOQNTLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{2-[4-(3-Methylbutoxy)phenyl]ethyl}amine Hydrochloride (CAS 1201633-54-6) – Basic Characterization and Procurement Specification


{2-[4-(3-Methylbutoxy)phenyl]ethyl}amine hydrochloride (CAS 1201633-54-6) is a para-substituted phenethylamine derivative bearing a 3-methylbutoxy (isopentyloxy) side chain, supplied as the hydrochloride salt form with molecular formula C₁₃H₂₁NO·HCl and molecular weight of 243.78 g/mol . The compound is classified as an organic amine in the phenethylamine family, structurally featuring a phenyl ring with a 3-methylbutoxy substitution pattern . As a substituted phenylethylamine, it is supplied as a research chemical and pharmaceutical intermediate , with commercial specification of minimum purity 95% and MDL Number MFCD12195863 .

{2-[4-(3-Methylbutoxy)phenyl]ethyl}amine Hydrochloride (CAS 1201633-54-6) – Why Structural Analogs and Free Base Forms Cannot Be Interchanged


Within the para-alkoxyphenethylamine class, substitution with {2-[4-(3-Methylbutoxy)phenyl]ethyl}amine hydrochloride (CAS 1201633-54-6) cannot be assumed equivalent to its free base counterpart (CAS 953905-37-8) or to alternative analogs bearing different amine chain lengths or alkyl side chain configurations. The hydrochloride salt form confers specific physicochemical properties including aqueous solubility, hygroscopicity, and solid-state stability that differ materially from the free base . Furthermore, subtle structural variations—such as the length of the carbon spacer between the aromatic ring and the amine group (ethylamine vs. methanamine vs. α-methyl branched amines) or the para- vs. ortho-substitution pattern on the phenyl ring—can profoundly alter molecular recognition at biological targets and metabolic stability [1]. The quantitative evidence presented below establishes the specific, measurable differentiation parameters that inform rational compound selection.

{2-[4-(3-Methylbutoxy)phenyl]ethyl}amine Hydrochloride (CAS 1201633-54-6) – Quantitative Differentiation Evidence vs. Comparators


Molecular Weight Differentiation: Hydrochloride Salt (CAS 1201633-54-6) vs. Free Base (CAS 953905-37-8) – Impact on Molar Calculations

The hydrochloride salt form (CAS 1201633-54-6) exhibits a molecular weight of 243.78 g/mol compared to the free base form (CAS 953905-37-8) with a molecular weight of 207.31 g/mol . This represents a molecular weight increase of approximately 17.6% attributable to the HCl component. Procurement of the incorrect form results in an 17.6% molar concentration error if used interchangeably in assay preparation without correction.

Salt form selection Molar stoichiometry Formulation development Assay calibration

Rotatable Bond Count: Ethylamine Spacer vs. Methanamine Analog – Conformational Flexibility Implications

{2-[4-(3-Methylbutoxy)phenyl]ethyl}amine hydrochloride (CAS 1201633-54-6) contains 6 rotatable bonds as reported in commercial specifications . In contrast, the structurally related methanamine analog [4-(3-methylbutoxy)phenyl]methanamine contains only 5 rotatable bonds due to the shorter one‑carbon spacer between the aromatic ring and the amine group [1]. This 20% increase in rotatable bond count corresponds to enhanced conformational flexibility in the target compound, which may influence entropic contributions to binding and molecular recognition properties.

Conformational analysis Molecular flexibility Receptor binding Computational modeling

LogP Lipophilicity Profile: Predicted Partitioning Behavior of the Hydrochloride Salt Form

The target compound {2-[4-(3-Methylbutoxy)phenyl]ethyl}amine hydrochloride (CAS 1201633-54-6) exhibits a reported calculated LogP value of 3.34 . While directly comparable LogP data for specific analogs are not available from authoritative databases, this value places the compound within a moderately lipophilic range characteristic of 4-alkoxyphenethylamines, consistent with the presence of the 3-methylbutoxy side chain. The LogP value serves as a procurement-specifiable parameter that can inform initial compound triaging for permeability or solubility-limited assay conditions.

Lipophilicity LogP prediction ADME profiling Membrane permeability

Hydrochloride Salt Form vs. Free Base: Differential Physicochemical and Handling Properties

CAS 1201633-54-6 is specifically supplied as the hydrochloride salt (C₁₃H₂₁NO·HCl), whereas CAS 953905-37-8 represents the corresponding free base form (C₁₃H₂₁NO). Hydrochloride salts of phenethylamine derivatives typically exhibit enhanced aqueous solubility, reduced hygroscopicity, and improved solid-state stability compared to their free base counterparts [1]. The target compound is specified with minimum purity of 95% in commercial supply , and is recommended for storage at -20°C under dry, light-protected conditions .

Salt selection Solubility Solid-state stability Formulation

{2-[4-(3-Methylbutoxy)phenyl]ethyl}amine Hydrochloride (CAS 1201633-54-6) – Optimal Procurement and Research Application Scenarios


Pharmaceutical Intermediates Requiring Defined Hydrochloride Salt Stoichiometry

This compound is optimally suited as a pharmaceutical intermediate when precise molar stoichiometry is required for subsequent synthetic transformations. The hydrochloride salt form (CAS 1201633-54-6) provides a defined counterion that eliminates the variability associated with free base handling—critical for reaction steps where amine nucleophilicity must be controlled or where the free base would introduce unwanted basicity . The reported purity specification of 95% and the defined salt form support reproducible synthetic scale-up workflows .

Structure-Activity Relationship (SAR) Studies in 4-Alkoxyphenethylamine Series

The compound serves as a key structural probe in SAR campaigns exploring the effect of alkoxy chain length and branching on biological activity within the phenethylamine pharmacophore class. The 3-methylbutoxy (isopentyloxy) substituent represents a specific branching pattern and carbon count (C5) that differs from linear butoxy (C4) or longer alkoxy chains, enabling systematic evaluation of lipophilicity and steric effects on target engagement . The ethylamine spacer (6 rotatable bonds) provides a distinct conformational profile compared to methanamine analogs, making the compound valuable for mapping flexibility-activity relationships .

Computational Chemistry and Molecular Modeling Validation Sets

The compound is well-suited for inclusion in computational validation sets for docking and QSAR model development. With a calculated LogP of 3.34, a defined molecular weight of 243.78 g/mol, and 6 rotatable bonds , it provides a balanced physicochemical profile for testing predictive algorithms across moderate lipophilicity ranges. The combination of an aromatic core with a flexible alkoxy side chain and primary amine functionality makes it a useful benchmark compound for evaluating force field parameterization and conformational sampling methodologies .

Analytical Reference Standard for Chromatographic Method Development

The hydrochloride salt form (CAS 1201633-54-6) is suitable for use as an analytical reference standard in HPLC and LC-MS method development, particularly for methods requiring detection and quantification of 4-alkoxyphenethylamine derivatives. The defined salt stoichiometry, commercial purity specification of 95%, and established storage conditions at -20°C support its use as a calibration standard, enabling consistent retention time and ionization response in reversed-phase chromatographic systems .

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